

cinnamaldehyde structure-activity relationship

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Compound Focus: Cinnamaldehyde

CAS No.: 57194-69-1

Cat. No.: S628760

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Structural Foundation and QSAR

The bioactivity of **cinnamaldehyde** is fundamentally linked to its structure, which features an **aldehyde group conjugated to a benzene ring via an unsaturated carbon-carbon double bond**. This configuration creates two primary electrophilic reactive sites: the **β -carbon of the double bond** (a Michael acceptor) and the **carbonyl carbon of the aldehyde group** [1].

These sites allow CA to react with nucleophilic residues on receptors and enzymes, leading to its diverse pharmacological effects. Quantitative Structure-Activity Relationship (QSAR) studies help quantify how specific molecular descriptors predict its biological activity.

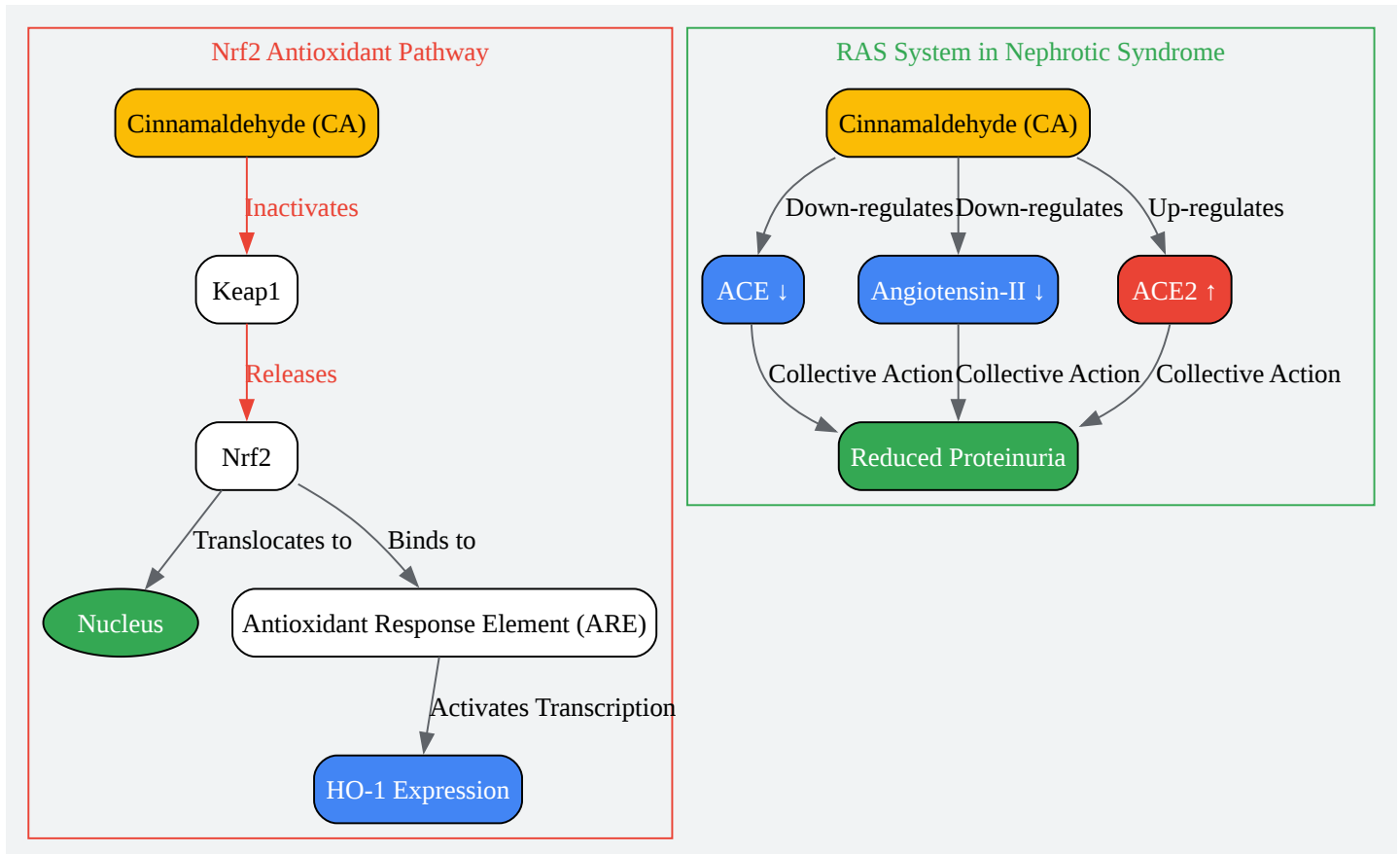
The table below summarizes key molecular descriptors from an optimal QSAR model predicting the activity of **cinnamaldehyde** derivatives against the wood-decaying fungus *Trametes versicolor* [2].

Descriptor ID	Chemical Significance	Correlation with Antifungal Activity
d1	ESP-Min Net Atomic Charge for a H Atom	Electrostatic potential influences molecular interaction with biological targets [2].
d2	FNSA-3 (Fractional PNSA)	Relates to the distribution of partial negative charges on the molecular surface [2].

Descriptor ID	Chemical Significance	Correlation with Antifungal Activity
d3	ESP-RPCS (Relative Positive Charged SA)	Measures the positively charged molecular surface area, crucial for target binding [2].
d4	YZ Shadow/YZ Rectangle	A spatial descriptor representing the molecule's shadow in the YZ plane, related to molecular shape and size [2].

Mechanisms of Action and Signaling Pathways

Cinnamaldehyde exerts its effects by modulating several critical cellular signaling pathways. The diagram below illustrates two key pathways involved in its antioxidant and anti-hypertensive actions.



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The mechanisms of **cinnamaldehyde** extend beyond the pathways above, with research highlighting several key areas:

- **Cytoprotection and Antioxidant Effects:** CA protects human umbilical vein endothelial cells (HUVECs) from H₂O₂-induced oxidative stress and apoptosis. It promotes the nuclear translocation of the transcription factor Nrf2, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). The critical role of HO-1 was confirmed, as its depletion by siRNA attenuated CA's protective effects [3].
- **Cardiovascular and Renal Protection:** In a rat model of adriamycin-induced nephrotic syndrome, CA treatment significantly reduced proteinuria, creatinine, and urea nitrogen levels. Histopathological

analysis showed ameliorated kidney damage, which was associated with the regulation of the Renin-Angiotensin System (RAS) pathway. CA downregulated ACE and Angiotensin-II protein expression while upregulating ACE2 [4].

- **Antimicrobial and Anti-inflammatory Actions:** CA exhibits broad-spectrum antimicrobial activity. It inhibits the NLRP3 inflammasome in macrophages infected with *Neisseria gonorrhoeae*. This effect is linked to a reduction in oxidative stress, as CA decreases the intracellular levels of reactive oxygen species (ROS) that drive inflammasome activation [5]. Its combination with chitosan in nanoparticles creates a synergistic, potent antibacterial material [6].
- **Anticancer Potential:** CA enhances the efficacy of chemotherapeutic agents. In prostate cancer (PC3) cells, CA alone induced concentration-dependent cytotoxicity and apoptosis, characterized by caspase-3/7 activation and loss of mitochondrial membrane potential. When combined with doxorubicin (DOX), CA potentiated DOX's cytotoxic and apoptogenic effects, suggesting a role as an adjunct in cancer therapy [7].

Experimental Data and Applications

Supporting data from various studies quantify **cinnamaldehyde's** effects in different models.

Table 2: Efficacy of Cinnamaldehyde in Animal and Agricultural Models

Application / Model	Key Findings / Dosage	Significance / Outcome
Meat Rabbit Growth Performance [8]	Dietary supplement at 150 mg/kg for 47 days.	Optimal dose: Improved final body weight, duodenal villi length (+11.73%), microbial diversity (+28.6%), reduced diarrhoea rate (-62%).
Wound Healing in a Cutaneous Model [9]	Accelerated wound closure.	Promoted angiogenesis; increased VEGF and CD31-positive vascular density at wound margins. Mechanism via PI3K/AKT and MAPK pathways.

Detailed Experimental Protocols

For researchers aiming to replicate key findings, here are summaries of standard methodologies from the literature.

1. Protocol for Cytoprotection and Antioxidant Assay in HUVECs [3]

- **Cell Culture:** Maintain HUVECs in endothelial cell medium (ECM) supplemented with growth factors at 37°C under 5% CO₂.
- **Treatment:**
 - Pre-treat cells with HO-1 inhibitor (e.g., ZnPP, 10 μM) for 2 hours if testing HO-1 dependence.
 - Treat cells with CA (e.g., 20 μM) for 24 hours.
 - Expose cells to an oxidative stressor (e.g., H₂O₂, typically 100-400 μM) for a defined period (e.g., 2-24 hours).
- **Viability Assessment:** Use the MTT assay. Incubate with MTT reagent (0.5 mg/mL) for 2-4 hours, dissolve formazan crystals with DMSO, and measure absorbance at 490 nm.
- **Protein Analysis:** Perform western blotting for HO-1, Nrf2, and cleaved-PARP to confirm pathway activation and anti-apoptotic effects. Subcellular fractionation can be used to detect Nrf2 translocation to the nucleus.

2. Protocol for Cytotoxicity and Apoptosis Assay in Cancer Cells [7]

- **Cell Culture:** Grow PC3 prostate cancer cells in DMEM-F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C under 5% CO₂.
- **Treatment:** Treat cells at 70-80% confluency with varying concentrations of CA and/or doxorubicin (DOX) for 24 hours. Include a DMSO vehicle control.
- **Viability Assessment (MTT Assay):** Follow the standard MTT protocol as described above.
- **Apoptosis Detection:**
 - **Annexin V/FITC & PI Staining:** Use a commercial kit. Analyze stained cells by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
 - **Caspase-3/7 Activity:** Use a commercial Caspase-Glo assay. Lyse treated cells, incubate with the substrate, and measure luminescence or fluorescence.
 - **Mitochondrial Membrane Potential (MMP):** Stain treated cells with Rhodamine 123 dye (20 μM) for 30 minutes. Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy; a decrease indicates loss of MMP and induction of the intrinsic apoptotic pathway.

The structural insights, multi-target mechanisms, and supportive experimental data position **cinnamaldehyde** as a promising scaffold for drug development. Future work should focus on improving its pharmacokinetic properties and further validating its efficacy and safety in clinical settings.

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